molecular formula C17H14BrN3O4 B2818714 8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 851168-61-1

8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2818714
CAS No.: 851168-61-1
M. Wt: 404.22
InChI Key: APXYEOMVBYKIGY-UHFFFAOYSA-N
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Description

8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C17H14BrN3O4 and its molecular weight is 404.22. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it is hypothesized that it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, allosteric modulation, or induction of conformational changes .

Pharmacokinetics

Based on its chemical structure, it is hypothesized that it may have certain pharmacokinetic properties, such as potential for oral absorption, distribution in various tissues, metabolic stability, and routes of excretion . These properties can significantly impact the compound’s bioavailability and overall pharmacological profile.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. It is hypothesized that the compound may exert its effects through modulation of its target(s), leading to downstream changes in cellular function

Action Environment

The compound’s action, efficacy, and stability may be influenced by a variety of environmental factors. These could include factors such as pH, temperature, presence of other molecules, and cellular environment . Understanding these influences is crucial for optimizing the compound’s use and potential therapeutic applications.

Properties

IUPAC Name

8-(3-bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O4/c1-20-14-13(15(22)21(2)17(20)24)11(8-4-3-5-9(18)6-8)12-10(19-14)7-25-16(12)23/h3-6,11,19H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXYEOMVBYKIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=CC=C4)Br)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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